Bienvenue dans la boutique en ligne BenchChem!

Spiramilactone B

Wnt/β-catenin signaling Colon Cancer Cytotoxicity

Spiramilactone B (CAS 180961-65-3) is a non-substitutable atisane-type diterpenoid lactone and the essential precursor for synthesizing the potent Wnt/β-catenin inhibitor 15-oxospiramilactone (NC043). Minor structural modifications result in complete loss of function, making this specific scaffold indispensable for Wnt-driven cancer research. Procure high-purity material for derivative synthesis and mechanistic studies.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
Cat. No. B12435285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramilactone B
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O
InChIInChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11?,12?,13?,14?,15?,17?,18-,19+,20-/m1/s1
InChIKeyDNBGAGAUTOKWGJ-WUPXPTOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiramilactone B for Wnt Signaling and Cancer Research: Compound Identity and Baseline


Spiramilactone B (CAS: 180961-65-3) is a naturally occurring atisane-type diterpenoid lactone first isolated from the roots of Spiraea japonica var. stellaris (Rosaceae) and Spiraea salicifolia L. [1][2]. Its complex, highly bridged hexacyclic skeleton (C20H26O4, MW 330.4 g/mol) is a defining structural feature of the spiramilactone family and is biogenetically related to atisine-type diterpenoid alkaloids such as spiramines C and D [3]. While the parent compound itself exhibits potential anti-inflammatory, anti-platelet aggregation, neuroprotective, and anticancer activities, its primary scientific and procurement value lies in its role as a critical scaffold for derivatization—most notably, as the precursor for the potent Wnt/β-catenin signaling inhibitor 15-oxospiramilactone (NC043) [4][5][6].

Why Spiramilactone B Cannot Be Readily Substituted with Generic Diterpenoids or Analogs


Spiramilactone B cannot be generically substituted with other atisane-type diterpenoids or closely related structural analogs due to its specific and quantifiable chemical reactivity, which is the direct determinant of its unique downstream biological activity. Unlike spiramilactone E, which undergoes a formal lactone migration to form the pentacyclic skeleton of spiramilactone B, the latter serves as the essential precursor for a late-stage biomimetic transformation that yields the potent Wnt inhibitor 15-oxospiramilactone (NC043) [1]. Direct comparative evidence demonstrates that even minor structural modifications to this scaffold result in a complete loss of function. For example, the closely related analog spiramilactone (S1) exhibits virtually no inhibitory effect on colon carcinoma cell growth, in stark contrast to the derivative NC043 [2][3]. Furthermore, another analog, SR-37, demonstrates a 13-fold higher IC50 in Caco-2 cells and a 3.3-fold higher IC50 in SW480 cells compared to NC043, underscoring the critical, non-interchangeable nature of the specific oxidation state conferred by the Spiramilactone B parent structure [3]. This precise structure-activity relationship precludes the use of other atisane-type diterpenes or spiramilactones as functional substitutes in Wnt signaling research and derivative synthesis.

Spiramilactone B: Quantitative Evidence for Scientific Selection vs. Analogs


Comparative Cytotoxicity: NC043 Exhibits 3.3- to 13-Fold Greater Potency Than Analog SR-37 in Colon Cancer Cells

The semi-synthetic derivative 15-oxospiramilactone (NC043), derived from the Spiramilactone B scaffold, demonstrates significantly superior growth inhibitory potency against human colon carcinoma cell lines compared to a closely related structural analog, SR-37. In a direct comparative MTT assay, NC043 exhibited a 13-fold higher IC50 in Caco-2 cells and a 3.3-fold higher IC50 in SW480 cells relative to SR-37 [1][2]. Another analog, spiramilactone (S1), showed minimal to no inhibitory effect in both cell lines, further highlighting the critical nature of the specific chemical modification achievable from the Spiramilactone B parent [2]. This data quantitatively defines the structure-activity relationship (SAR) and provides a clear, quantifiable rationale for selecting the Spiramilactone B-derived NC043 over other spiramilactone analogs for research targeting Wnt-dependent cancer cell growth.

Wnt/β-catenin signaling Colon Cancer Cytotoxicity

Wnt Pathway Selectivity: NC043 Demonstrates Specific Inhibition of β-catenin/TCF4 Transcriptional Complex

The mechanism of action of 15-oxospiramilactone (NC043), derived from Spiramilactone B, is characterized by its specific disruption of the β-catenin/TCF4 transcriptional complex, a key event in canonical Wnt signaling, without broadly affecting other signaling pathways. In reporter gene assays, NC043 did not inhibit NF-AT or CRE reporter activity induced by ionomycin or forskolin, respectively, demonstrating its selectivity for the Wnt pathway over other major signaling cascades (NFAT and CREB) [1]. Further mechanistic studies show that NC043 does not alter the cytosolic-nuclear distribution or total protein level of soluble β-catenin, nor does it affect the binding affinity of TCF4 to its DNA binding element (TBE). Instead, it specifically decreases the physical association between β-catenin and TCF4 in SW480 colon cancer cells, thereby impairing the formation of a functional transcriptional complex [1][2]. This specific, non-degradative mechanism distinguishes it from other Wnt pathway inhibitors, such as those targeting β-catenin stability or upstream kinases like CK1/GSK3β.

Wnt/β-catenin signaling Transcriptional Regulation Selectivity

In Vivo Antitumor Efficacy: NC043 Suppresses Xenograft Tumor Growth at Low Dosages (45-90 μg/kg)

The in vivo antitumor efficacy of the Spiramilactone B derivative, 15-oxospiramilactone (NC043), has been validated in a xenograft mouse model. In this study, NC043 was administered intraperitoneally at doses of 45 μg/kg and 90 μg/kg daily for 17 days to mice bearing SW480 colon cancer xenografts. Treatment with NC043 resulted in a significant, dose-dependent reduction in tumor size and tumor weight compared to the vehicle control group [1][2]. This in vivo activity is supported by independent studies in renal cell carcinoma xenograft models, where 15-oxospiramilactone similarly suppressed tumor growth and metastasis in nude mice [3]. The demonstration of efficacy at low microgram-per-kilogram dosages provides a critical validation of target engagement and biological effect beyond simple in vitro cytotoxicity.

In Vivo Efficacy Xenograft Model Antitumor

Quantified Cytotoxicity Against Diverse Cancer Cell Lines: NC043 Displays Low Micromolar IC50 Values Across Multiple Tumor Types

The Spiramilactone B derivative 15-oxospiramilactone (NC043/S3) exhibits broad, low-micromolar cytotoxic activity against a panel of human cancer cell lines, providing quantitative benchmarks for its use as an anticancer research tool. In MTT assays following 48 hours of treatment, NC043 demonstrated IC50 values of 3.22 μM in A549 lung adenocarcinoma cells, 3.25 μM in MCF7 breast cancer cells, and 3.96 μM in SMMC-7721 hepatocellular carcinoma cells [1]. In renal cell carcinoma (RCC) models, NC043 inhibited the viability of 786-0 and ACHN cells in a dose-dependent manner, with an IC50 of 1.088 μM reported for 786-0 cells after 72 hours of treatment [2]. Furthermore, NC043 was shown to induce apoptosis in Bax/Bak double-knockout MEF cells with an IC50 of 1.736 μM, suggesting a potential mechanism for overcoming resistance to apoptosis [1]. These consistent, low-micromolar potencies across multiple cancer types provide a quantitative foundation for selecting this compound in oncology-focused studies.

Cytotoxicity Anticancer IC50

Spiramilactone B: Primary Research and Industrial Application Scenarios


Precursor for the Synthesis of Wnt Signaling Inhibitors for Oncology Research

The primary application scenario for Spiramilactone B is as the essential precursor scaffold for synthesizing 15-oxospiramilactone (NC043), a validated small-molecule inhibitor of the Wnt/β-catenin pathway [1][2]. Procuring Spiramilactone B enables research groups and pharmaceutical R&D teams to generate NC043 for detailed mechanistic studies in colorectal cancer, renal cell carcinoma, and other Wnt-driven malignancies. The well-documented synthetic route and the compound's demonstrated in vivo efficacy at low dosages (45-90 μg/kg) in xenograft models make it a valuable starting point for lead optimization programs [3][4].

Investigating β-catenin/TCF4 Transcriptional Complex Disruption

Spiramilactone B, via its derivative NC043, serves as a highly specific research tool for studying the formation and function of the β-catenin/TCF4 transcriptional complex, a critical node in canonical Wnt signaling [2]. Unlike inhibitors that target β-catenin stability or upstream kinases, NC043 impairs the protein-protein interaction between β-catenin and TCF4 without affecting other major pathways (NFAT, CREB) or TCF4 DNA-binding affinity [2]. This unique mechanism allows researchers to dissect the specific role of the β-catenin/TCF4 complex in transcriptional regulation and tumorigenesis, providing a differentiated approach for target validation studies [5].

Reference Standard for Analytical Chemistry and Natural Product Characterization

Spiramilactone B is commercially available with a certified purity of ≥98%, making it a suitable reference standard for analytical chemistry applications [6]. It can be employed for the identification and quantification of this atisane-type diterpenoid in plant extracts of Spiraea species, or for monitoring the progress of chemical reactions during synthetic derivatization [1][6]. Its well-characterized spectroscopic data (NMR, MS) and defined physical properties support its use in quality control and metabolomics studies focused on diterpenoid natural products [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiramilactone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.